molecular formula C9H16Cl2N4 B8235067 N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride

N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride

Cat. No.: B8235067
M. Wt: 251.15 g/mol
InChI Key: HHWPVXAXINSOIJ-JZGIKJSDSA-N
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Description

N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride is a nitrogen-containing heterocyclic compound. It features a piperidine ring and a pyrazine ring, making it a significant scaffold in medicinal chemistry.

Preparation Methods

The synthesis of N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds also contain nitrogen heterocycles and exhibit diverse biological activities. this compound is unique due to its specific structure and the presence of both piperidine and pyrazine rings, which contribute to its distinct properties and applications .

Properties

IUPAC Name

N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9;;/h4-5,7-8,10H,1-3,6H2,(H,12,13);2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWPVXAXINSOIJ-JZGIKJSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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